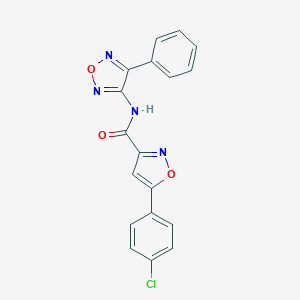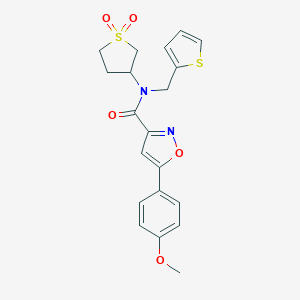![molecular formula C22H19N3O3 B257465 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide, also known as EOM-naphthamide, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its versatility, as it has potential applications in various fields. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have relatively low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide. In the field of medicine, further studies are needed to investigate the potential anti-cancer and anti-inflammatory effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in humans. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in different disease settings. In the field of agriculture, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide as a plant growth regulator and insecticide. Finally, in the field of materials science, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in the development of new materials with unique properties.
Synthesis Methods
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methylbenzene-1,2-diamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride and sodium azide. The final product is obtained through a purification process involving column chromatography and recrystallization.
Scientific Research Applications
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been studied for its potential use as a plant growth regulator and insecticide. In materials science, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been investigated for its potential use in the development of new materials with unique properties.
properties
Product Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-11-16(13-14(19)2)20-21(25-28-24-20)23-22(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,3H2,1-2H3,(H,23,25,26) |
InChI Key |
KDESRCFEJZVSEB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B257385.png)


![3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)
![(5E)-5-(3-ethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B257391.png)

![4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)
![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)